3,5-dimethyl-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide
Description
This sulfonamide derivative features a complex heterocyclic scaffold combining isoxazole, pyrimidine, and pyrazole moieties. The isoxazole-4-sulfonamide core is linked via an ethylamino spacer to a 2-methyl-6-(1H-pyrazol-1-yl)pyrimidine group.
Properties
IUPAC Name |
3,5-dimethyl-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O3S/c1-10-15(11(2)25-21-10)26(23,24)18-7-6-16-13-9-14(20-12(3)19-13)22-8-4-5-17-22/h4-5,8-9,18H,6-7H2,1-3H3,(H,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVGFQILYHIITQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 3,5-dimethyl-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)-1,2-oxazole-4-sulfonamide, is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. The primary targets of this compound are likely to be the parasites causing these diseases, specifically Leishmania aethiopica and Plasmodium berghei.
Mode of Action
The compound interacts with its targets by binding to specific proteins or enzymes within the parasites. A molecular docking study conducted on Lm-PTR1, a protein in Leishmania, justified the potent antileishmanial activity of a similar compound. The compound has a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy. This suggests that the compound may inhibit the function of the protein, leading to the death of the parasite.
Result of Action
The result of the compound’s action is the inhibition of the growth and reproduction of the parasites causing leishmaniasis and malaria. This leads to a reduction in the number of parasites in the host’s body, alleviating the symptoms of the diseases and promoting recovery.
Biological Activity
3,5-Dimethyl-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities, including anticancer properties and inhibition of various biological pathways. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Chemical Formula: C16H20N6O3S
Molecular Weight: 372.43 g/mol
IUPAC Name: this compound
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- VEGFR Inhibition: The compound has been shown to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in tumor angiogenesis. This inhibition is significant for anticancer activity as it can prevent tumor growth by limiting blood supply .
- Caspase Activation: It may activate the caspase cascade, leading to apoptosis in cancer cells .
- Kinase Inhibition: Similar compounds have demonstrated inhibition of kinases such as Aurora A and Janus kinases (JAK), which are involved in cell proliferation and survival pathways .
Biological Activity and Case Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Anticancer Activity
In vitro studies have shown that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:
These results indicate that certain derivatives are more potent than standard chemotherapeutics like fluorouracil.
Additional Biological Activities
Beyond anticancer properties, the compound's structural components suggest potential anti-inflammatory and antimicrobial activities, common in pyrazole derivatives:
- Antimicrobial Activity: Pyrazole derivatives have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis .
- Anti-inflammatory Properties: Some studies indicate that similar compounds can inhibit pro-inflammatory cytokines, suggesting their use in treating inflammatory diseases .
Scientific Research Applications
Anti-inflammatory Activity
Research has demonstrated that compounds containing the pyrazole moiety exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have been linked to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. A study showed that certain pyrazole derivatives had IC50 values lower than standard anti-inflammatory drugs such as diclofenac, indicating their potential as effective anti-inflammatory agents .
Anticancer Properties
The compound also shows promise in cancer treatment. Pyrazole-containing compounds have been explored for their ability to inhibit various kinases associated with cancer progression. For example, a series of pyrazole derivatives were tested against different cancer cell lines, with some exhibiting significant cytotoxic effects and potential for further development as anticancer therapies .
Antimicrobial Activity
Some studies have reported that isoxazole derivatives demonstrate antimicrobial properties. The sulfonamide group is known for its antibacterial effects, which can be enhanced by the presence of other heterocyclic structures like pyrazole and pyrimidine . This suggests a dual-action mechanism where the compound can potentially serve as both an antimicrobial and anti-inflammatory agent.
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Condensation | Hydrazine | Form pyrazole derivative |
| 2 | Substitution | Alkyl halides | Modify pyrimidine structure |
| 3 | Nucleophilic | Sulfonyl chloride | Introduce sulfonamide group |
Case Study 1: Anti-inflammatory Efficacy
In a controlled study, a series of pyrazole derivatives were synthesized and tested for their COX inhibition capabilities. The results indicated that compounds similar to 3,5-dimethyl-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide exhibited IC50 values significantly lower than traditional NSAIDs, suggesting a promising alternative for treatment .
Case Study 2: Anticancer Activity
A recent investigation evaluated the anticancer potential of various pyrazole derivatives against human cancer cell lines (e.g., HepG2, A549). The study found that certain derivatives had IC50 values comparable to established chemotherapeutic agents. This highlights the need for further development and clinical trials focusing on this compound's efficacy in oncology .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27) serves as a relevant comparator . Key structural differences include:
- Core Heterocycle : Compound 27 has a pyridine-sulfonamide, whereas the target compound features an isoxazole-sulfonamide. Isoxazoles often exhibit enhanced metabolic stability compared to pyridines due to reduced susceptibility to oxidation.
- Substituents: The target compound’s pyrimidine-ethylamino linker replaces the 4-chlorophenylcarbamoyl group in Compound 27. This substitution may influence solubility and target binding affinity.
Physicochemical Properties
Functional Implications
- Bioactivity: Sulfonamides are known for antimicrobial and kinase-inhibitory properties. The pyrimidine-ethylamino group in the target compound may enhance interactions with ATP-binding pockets in kinases, whereas the 4-chlorophenyl group in Compound 27 could favor π-π stacking with aromatic residues .
- Solubility: The ethylamino spacer in the target compound may improve aqueous solubility compared to the lipophilic butyl group in Compound 27.
Research Findings and Methodological Considerations
- Synthesis : Compound 27 was synthesized via coupling of 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide with 4-chlorophenyl isocyanate (76% yield) . A similar approach—substituting isocyanate with a pyrimidine-ethylamine intermediate—could be hypothesized for the target compound.
- Spectroscopic Trends : IR peaks for SO₂ groups (1385, 1164 cm⁻¹ in Compound 27) are consistent across sulfonamides, suggesting analogous features in the target compound .
Q & A
Q. What are the critical steps for synthesizing 3,5-dimethyl-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves sequential coupling of the isoxazole-sulfonamide core with a pyrimidine-ethylamine intermediate. Key steps include:
- Sulfonamide formation : Reacting 3,5-dimethylisoxazole-4-sulfonyl chloride with ethylenediamine derivatives under anhydrous conditions (e.g., DMF, 0–5°C) to minimize hydrolysis .
- Pyrimidine functionalization : Introducing the 1H-pyrazol-1-yl group via nucleophilic aromatic substitution (e.g., using Pd-catalyzed cross-coupling or microwave-assisted reactions) .
- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) and validate purity via NMR (¹H/¹³C) and LC-MS (>95% purity threshold) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : A multi-modal approach is recommended:
| Technique | Purpose | Key Peaks/Features |
|---|---|---|
| ¹H/¹³C NMR | Confirm backbone structure | Isoxazole protons (~δ 2.5 ppm for CH₃), pyrimidine NH (~δ 8.1 ppm) . |
| IR Spectroscopy | Identify sulfonamide (SO₂, ~1350 cm⁻¹) and pyrazole (C=N, ~1600 cm⁻¹) . | |
| LC-MS | Verify molecular ion ([M+H]⁺) and detect impurities . |
Q. How can solubility and stability be experimentally determined for this compound in biological assays?
- Methodological Answer :
- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, followed by UV-Vis quantification (λmax ~280 nm for aromatic systems) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For hydrolytic stability, test in buffers (pH 1–9) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model binding to target proteins (e.g., kinase domains). Parameterize the force field using DFT-optimized geometries (B3LYP/6-31G*) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and identify key residues (e.g., hydrogen bonds with pyrimidine NH) .
Q. What experimental designs are suitable for resolving contradictions in reported bioactivity data?
- Methodological Answer :
- Orthogonal assays : Compare enzyme inhibition (IC₅₀) across fluorescence-based and radiometric assays to rule out false positives .
- Dose-response validation : Use a 6-point dilution series (0.1–100 µM) with triplicate replicates. Apply ANOVA to assess significance (p < 0.05) .
- Off-target screening : Test against related kinases or receptors (e.g., CEREP panel) to confirm specificity .
Q. How to design a study evaluating the compound’s environmental fate and ecotoxicological impact?
- Methodological Answer : Adopt a tiered approach inspired by Project INCHEMBIOL :
Abiotic studies : Measure hydrolysis half-life (pH 4–9, 25°C) and photodegradation (UV-Vis irradiation).
Biotic studies : Use OECD 301D (biodegradation) and Daphnia magna acute toxicity (48-h EC₅₀).
Modeling : Apply EPI Suite to predict log Kow and BCF (bioconcentration factor).
Q. What strategies can mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer :
- Solvent screening : Use vapor diffusion with 96-well CrystalEX plates (e.g., PEG 3350, MPD, or isopropanol as precipitants) .
- Cryoprotection : Soak crystals in 20% glycerol before flash-freecing (100 K).
- Refinement : Apply SHELXL for high-resolution data (R-factor < 0.20) and validate with Coot .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across different studies?
- Methodological Answer :
- Meta-analysis : Normalize data using Z-scores and assess variability via coefficient of variation (CV > 30% indicates high inconsistency) .
- Source investigation : Compare assay conditions (e.g., ATP concentration in kinase assays, cell line variability) .
- Reproducibility testing : Replicate key studies under standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
